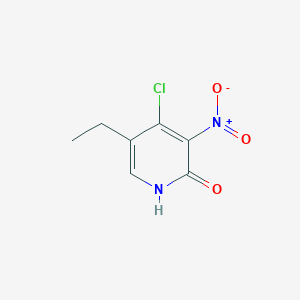![molecular formula C12H18ClN3O2 B8344550 Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy- CAS No. 18094-92-3](/img/structure/B8344550.png)
Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy- is a chemical compound belonging to the class of benzamides. It is known for its antiemetic and parasympathomimetic activities . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy- involves several steps:
Nitration of o-toluidine: o-toluidine is nitrated with nitric acid to produce 4-nitro-o-toluidine.
Conversion to 2-hydroxy-4-nitrotoluene: 4-nitro-o-toluidine is heated with nitrous acid to form 2-hydroxy-4-nitrotoluene.
Formation of 2-methoxy-4-nitrotoluene: The resulting 2-hydroxy-4-nitrotoluene is reacted with dimethyl sulfate.
Oxidation to 2-methoxy-4-nitrobenzoic acid: 2-methoxy-4-nitrotoluene is oxidized using potassium permanganate.
Formation of 2-methoxy-4-nitrobenzoyl chloride: The substituted benzoic acid is treated with thionyl chloride.
Final condensation: A methyl ethyl ketone solution of 2-methoxy-4-nitrobenzoyl chloride is added to a solution containing N,N-diethylethylene diamine.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate is commonly used for oxidation reactions.
Reducing agents: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution reagents: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different benzoic acid derivatives .
Applications De Recherche Scientifique
Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy- has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound exhibits parasympathomimetic activity, making it useful in biological research.
Industry: The compound is used in the production of various pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with receptors in the central nervous system, particularly those involved in the regulation of nausea and vomiting.
Pathways Involved: It modulates the activity of neurotransmitters, leading to its antiemetic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide: This compound is structurally similar but has a diethylamino group instead of a dimethylamino group.
Metoclopramide: Another benzamide derivative with similar antiemetic properties.
Uniqueness
Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy- is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its dimethylamino group differentiates it from other similar compounds and contributes to its specific mechanism of action .
Propriétés
Numéro CAS |
18094-92-3 |
|---|---|
Formule moléculaire |
C12H18ClN3O2 |
Poids moléculaire |
271.74 g/mol |
Nom IUPAC |
4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C12H18ClN3O2/c1-16(2)5-4-15-12(17)8-6-9(13)10(14)7-11(8)18-3/h6-7H,4-5,14H2,1-3H3,(H,15,17) |
Clé InChI |
IYUGSTOVFNGBBA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-(4-Fluorophenyl)isoxazolo[4,5-b]pyridin-7-yl)pyrimidin-4-ol](/img/structure/B8344469.png)




![5-ethyl-2-methylsulfanyl-3H-pyrano[2,3-d]pyrimidine-4,7-dione](/img/structure/B8344510.png)








